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Compound of Interest

Compound Name: Dicaffeoylquinic acid

Cat. No.: B15575637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of

dicaffeoylquinic acid (DCQA) and chlorogenic acid (CGA), focusing on their antioxidant, anti-

inflammatory, neuroprotective, and enzyme inhibitory properties. The information presented is

supported by experimental data from peer-reviewed scientific literature.

At a Glance: Key Differences in Biological Activity
Dicaffeoylquinic acids, a class of polyphenols, generally exhibit more potent biological

activities compared to chlorogenic acid (a monocaffeoylquinic acid). This enhanced activity is

largely attributed to the presence of two caffeoyl groups in DCQA molecules, which increases

the number of hydroxyl groups available for radical scavenging and other interactions.[1]
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Biological Activity
Dicaffeoylquinic
Acid (DCQA)

Chlorogenic Acid
(CGA)

Key Findings

Antioxidant Activity Generally higher Moderate to high

DCQAs consistently

show superior radical

scavenging and

reducing power due to

a greater number of

hydroxyl groups.[1][2]

Anti-inflammatory Potent Moderate

Both compounds

inhibit inflammatory

pathways, but some

DCQA isomers show

stronger inhibition of

pro-inflammatory

mediators.

Neuroprotection Promising Moderate

Both exhibit

neuroprotective

effects, but the

broader profile of

some DCQA

metabolites suggests

greater potential.

Enzyme Inhibition
Varies by isomer and

enzyme
Varies

Both inhibit various

enzymes, with efficacy

dependent on the

specific isomer and

target enzyme.

In-Depth Analysis of Biological Activities
Antioxidant Properties
The antioxidant capacity of DCQAs and CGA is a cornerstone of their therapeutic potential.

This activity is primarily evaluated through assays that measure radical scavenging ability and

reducing power.
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Experimental Data Summary: Antioxidant Activity

Compound Assay IC50 / Value Reference

3,4-dicaffeoylquinic

acid
DPPH 68.91 µg/ml (EC50) [3]

3,4-dicaffeoylquinic

acid

Ferric Reducing

Activity
2.18 µg/ml (EC50) [3]

3,4-dicaffeoylquinic

acid
β-carotene bleaching 23.85 µg/ml (EC50) [3]

3,5-dicaffeoylquinic

acid
DPPH 4.26 µg/mL (IC50) [4]

3,5-dicaffeoylquinic

acid
ABTS 0.9974 TEAC [4]

3,5-dicaffeoylquinic

acid
FRAP

3.84 mmole of Trolox

equivalent/g
[4]

Methanol extract rich

in chlorogenic and

1,5-dicaffeoylquinic

acid

DPPH
13.61 ± 0.1 μg/mL

(IC50)
[5]

Methanol extract rich

in chlorogenic and

1,5-dicaffeoylquinic

acid

ABTS
30.23 ± 0.4 μg/mL

(IC50)
[5]

Methanol extract rich

in chlorogenic and

1,5-dicaffeoylquinic

acid

FRAP
850.24 ± 14 mM

FeSO4/mg extract
[5]

Chlorogenic acid α-amylase inhibition 21.93 µg/ml (IC50) [1]

Chlorogenic acid
α-glucosidase

inhibition
27.14 µg/ml (IC50) [1]
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Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in

experimental conditions across different studies.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in

methanol or ethanol.[6]

Reaction Mixture: Various concentrations of the test compound are added to the DPPH

solution.[6]

Incubation: The mixture is incubated in the dark at room temperature for a specified period

(e.g., 30 minutes).[6][7]

Measurement: The absorbance of the solution is measured at 517 nm using a

spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.[6]

[7]

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization

Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical

cation (ABTS•+).

Generation of ABTS•+: A 7 mM ABTS solution is reacted with 2.45 mM potassium persulfate

and kept in the dark at room temperature for 12-16 hours to form the ABTS radical cation.[8]

[9]

Dilution: The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.700

± 0.02 at 734 nm.[8][9]
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Reaction: The test compound is added to the diluted ABTS•+ solution.

Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 30

minutes).[9]

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

This method measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron

(Fe²⁺).

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ

(2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.[10]

Reaction: The test sample is added to the FRAP reagent.

Measurement: The absorbance of the intense blue-colored complex formed is measured at

593 nm.[10]

Quantification: The antioxidant capacity is determined against a standard curve of a known

antioxidant, such as Trolox.[9]

Anti-inflammatory Effects
Both DCQA and CGA exhibit anti-inflammatory properties by modulating key signaling

pathways, primarily the NF-κB pathway, and reducing the production of pro-inflammatory

mediators.

Experimental Data Summary: Anti-inflammatory Activity
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Compound Cell Line Assay Effect Reference

4,5-

dicaffeoylquinic

acid

RAW264.7

macrophages

Nitric Oxide (NO)

Production

Dose-dependent

inhibition of LPS-

induced NO

production.

[11]

4,5-

dicaffeoylquinic

acid

RAW264.7

macrophages

Prostaglandin E2

(PGE2)

Production

Significant

inhibition of LPS-

induced PGE2.

[11]

3,5-

dicaffeoylquinic

acid

RAW264.7

macrophages

Nitric Oxide (NO)

Production

Inhibition of NO

and suppression

of iNOS, COX-2,

and TNF-α

expression.

[4]

Chlorogenic acid
RAW264.7

macrophages
NF-κB activation

Curtails NF-κB

pathways to

neutralize

inflammatory

factors.[8]

[8]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory

mediator nitric oxide.

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.[4][12]

Treatment: Cells are pre-treated with various concentrations of the test compound for a

specific duration (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).[12]

Incubation: Cells are incubated for a further period (e.g., 24 hours).[13]

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture

supernatant is measured using the Griess reagent.[4][13]
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Analysis: A decrease in nitrite concentration in treated cells compared to LPS-stimulated

control cells indicates an anti-inflammatory effect.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a luciferase

reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla

luciferase) for normalization.[14]

Treatment: Transfected cells are pre-treated with the test compound before stimulation with

an NF-κB activator (e.g., TNF-α or LPS).[14]

Cell Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a

luminometer.[14]

Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase

activity to account for variations in transfection efficiency and cell viability.[14]

Neuroprotective Properties
Oxidative stress is a key contributor to neurodegenerative diseases. The antioxidant and anti-

inflammatory activities of DCQA and CGA contribute to their neuroprotective effects.

Experimental Data Summary: Neuroprotective Activity
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Compound
Cell
Line/Model

Stressor Effect Reference

3,5-

dicaffeoylquinic

acid

SH-SY5Y cells
Hydrogen

Peroxide (H₂O₂)

Attenuated

neuronal death

and caspase-3

activation;

restored

intracellular

glutathione.

[6]

Chlorogenic acid
Cerebellar

granule neurons

Sodium

Nitroprusside

(Nitrosative

stress)

Dramatic

protective effect.
[15]

Caffeic acid

(metabolite of

CGA)

Cerebellar

granule neurons

H₂O₂,

Proteasome

inhibition,

Apoptosis, ER

stress

Significant

protective activity

against a broad

range of

stressors.

[15]

Experimental Protocols

Hydrogen Peroxide-Induced Cell Death in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-

induced apoptosis.

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured.

Pre-treatment: Cells are pre-treated with the test compound for a specified time.[6]

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to

induce cell death.[6]

Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay.
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Measurement of Apoptotic Markers: Markers of apoptosis, such as caspase-3 activity, can be

quantified.[6]

Enzyme Inhibition
DCQAs and CGA can inhibit the activity of various enzymes involved in different physiological

processes, including carbohydrate metabolism and neurotransmission.

Experimental Data Summary: Enzyme Inhibition

Compound Enzyme IC50 Reference

3,4-dicaffeoylquinic

acid
α-glucosidase 241.80 μg/ml (EC50) [3]

Chlorogenic acid α-amylase 21.93 µg/ml [1]

Chlorogenic acid α-glucosidase 27.14 µg/ml [1]

Caffeic acid
Acetylcholinesterase

(AChE)

Higher inhibitory effect

than chlorogenic acid
[16]

Chlorogenic acid
Butyrylcholinesterase

(BChE)

Lower inhibitory effect

than caffeic acid
[16]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Reaction Mixture: A buffer solution containing DTNB (Ellman's reagent) and the test inhibitor

is prepared.[17]

Enzyme Addition: Acetylcholinesterase enzyme is added to the mixture.[17]

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.

[17]
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Measurement: The formation of the yellow-colored 5-thio-2-nitrobenzoate anion is monitored

spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE

activity.[17]

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in

the presence of the inhibitor to the rate of the uninhibited enzyme.

Signaling Pathway Modulation
The biological activities of DCQA and CGA are mediated through their interaction with key

cellular signaling pathways.

Nrf2 Signaling Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element)

pathway is a primary regulator of the cellular antioxidant response.

Dicaffeoylquinic Acid

Keap1
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Interaction
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Interaction
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Oxidizes
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Caption: Nrf2 signaling pathway activation by DCQA and CGA.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or

the presence of activators like DCQAs and CGA disrupts the Keap1-Nrf2 interaction, leading to

the translocation of Nrf2 to the nucleus.[18] In the nucleus, Nrf2 binds to the Antioxidant

Response Element (ARE) in the promoter regions of genes encoding antioxidant and
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detoxifying enzymes, leading to their upregulation and enhanced cellular protection.[18]

Studies have shown that dicaffeoylquinic acid isomers have a greater capacity to activate

Nrf2 signaling compared to caffeoylquinic acid isomers.[2]

NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a

central regulator of inflammation.
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Caption: Inhibition of the NF-κB signaling pathway by DCQA and CGA.
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In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitory protein IκBα.

Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα,

targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to

translocate to the nucleus and induce the expression of pro-inflammatory genes. Both DCQA

and CGA can inhibit this pathway, often by targeting the IKK complex, thereby preventing IκBα

degradation and subsequent NF-κB activation.[8]

Conclusion
The available evidence strongly suggests that dicaffeoylquinic acids possess superior

biological activity compared to chlorogenic acid in several key areas, particularly in antioxidant

and anti-inflammatory capacities. This is primarily attributed to their chemical structure, which

features two caffeoyl moieties. While both classes of compounds show significant promise for

therapeutic applications, the enhanced potency of DCQAs may make them more attractive

candidates for further drug development. Researchers should consider the specific DCQA

isomer in their studies, as there is evidence of varying activity among them. Further head-to-

head comparative studies under standardized conditions are warranted to fully elucidate the

relative therapeutic potential of these compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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